molecular formula C23H22N4O3S B3217808 N-(3,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea CAS No. 1185173-94-7

N-(3,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea

Cat. No. B3217808
CAS RN: 1185173-94-7
M. Wt: 434.5
InChI Key: OAHUFLICFSUACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea is a chemical compound that has been extensively studied for its potential applications in the field of science and medicine. This compound is commonly referred to as "DMI-2" and has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for use in research.

Mechanism of Action

The mechanism of action of DMI-2 is not yet fully understood, but it is believed to work by inhibiting the activity of a protein called STAT3. This protein plays a key role in the growth and survival of cancer cells, and inhibiting its activity has been shown to be an effective way to treat cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, DMI-2 has also been found to have a number of other biochemical and physiological effects. These include anti-inflammatory activity, anti-angiogenic activity, and the ability to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMI-2 in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for testing the efficacy of new cancer treatments. However, one limitation is that DMI-2 is not yet fully understood, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of future directions for research involving DMI-2. One area of research is in the development of new cancer treatments that incorporate DMI-2. Another area of research is in the study of the biochemical and physiological effects of DMI-2, with the aim of understanding its full potential as a therapeutic agent. Additionally, research is needed to identify any potential side effects of DMI-2 and to develop ways to minimize these effects.

Scientific Research Applications

DMI-2 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that DMI-2 has potent anti-cancer activity against a wide range of cancer cell lines, including leukemia, breast cancer, and lung cancer.

properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-3-29-18-8-4-16(5-9-18)20-12-13-22(28)27(25-20)15-14-21-24-23(26-30-21)17-6-10-19(31-2)11-7-17/h4-13H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHUFLICFSUACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethoxyphenyl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea
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N-(3,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea
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N-(3,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea
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N-(3,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea
Reactant of Route 5
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N-(3,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea
Reactant of Route 6
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N-(3,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea

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